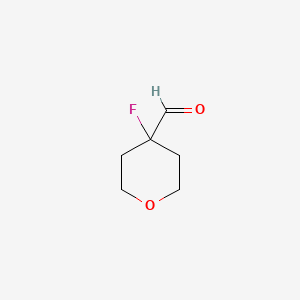
4-Fluorotetrahydro-2H-pyran-4-carbaldehyde
Overview
Description
4-Fluorotetrahydro-2H-pyran-4-carbaldehyde is a useful research compound. Its molecular formula is C6H9FO2 and its molecular weight is 132.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-Fluorotetrahydro-2H-pyran-4-carbaldehyde is a compound with notable biological activity, particularly in the context of cancer research and cell cycle regulation. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its tetrahydropyran ring structure, which contributes to its biological activity. The fluorine atom enhances the compound's lipophilicity, influencing its interaction with biological targets.
The primary biological activity of this compound is linked to its role as an inhibitor of cyclin-dependent kinases (CDKs). CDKs are crucial for cell cycle progression and transcription regulation. Inhibition of these kinases can lead to apoptosis in cancer cells, making this compound a potential candidate for cancer therapy.
Table 1: Key Cyclin-Dependent Kinases (CDKs) and Their Functions
| CDK | Function | Implication in Cancer |
|---|---|---|
| CDK1 | Regulates G2/M transition | Overexpression linked to various tumors |
| CDK2 | Involved in G1/S transition | Target for anticancer drug development |
| CDK4/6 | Regulates G1 phase | Inhibition can halt tumor growth |
| CDK7/9 | Transcription regulation | Potential targets for novel therapies |
In Vitro Studies
Research has demonstrated that this compound exhibits significant cytotoxic effects on various cancer cell lines. For instance, studies indicate that this compound induces apoptosis in lung cancer cells by downregulating anti-apoptotic proteins such as Mcl-1, thereby promoting cell death through the intrinsic pathway of apoptosis .
Case Study: Lung Cancer Cell Lines
In a controlled study involving A549 lung cancer cell lines, treatment with this compound resulted in:
- Reduction of Cell Viability : A significant decrease in cell viability was observed at concentrations above 10 µM.
- Apoptotic Marker Activation : Increased levels of cleaved caspase-3 and PARP were detected, indicating apoptosis.
- Cell Cycle Arrest : Flow cytometry analysis revealed an accumulation of cells in the G0/G1 phase, suggesting effective cell cycle inhibition.
Clinical Implications
The potential application of this compound as an anti-cancer agent is promising. Its ability to selectively inhibit CDKs suggests that it may be used in combination therapies to enhance the efficacy of existing treatments while minimizing side effects associated with traditional chemotherapeutics.
Properties
IUPAC Name |
4-fluorooxane-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9FO2/c7-6(5-8)1-3-9-4-2-6/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNDPCYUIRAWFRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30743897 | |
| Record name | 4-Fluorooxane-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1104606-33-8 | |
| Record name | 4-Fluorooxane-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















